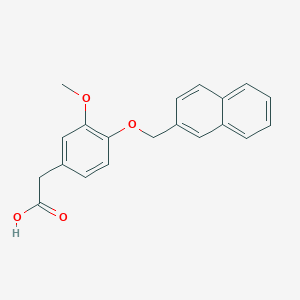

Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)-

Description

Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- (hereafter referred to as the target compound) is a substituted benzeneacetic acid derivative characterized by a methoxy group at position 3 and a 2-naphthalenylmethoxy group at position 4 on the benzene ring. Substituted benzeneacetic acids are widely studied for their roles in pharmaceuticals, plant biochemistry, and industrial applications, particularly due to their antioxidant, anti-inflammatory, and antimicrobial activities .

Properties

CAS No. |

833484-67-6 |

|---|---|

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C20H18O4/c1-23-19-11-14(12-20(21)22)7-9-18(19)24-13-15-6-8-16-4-2-3-5-17(16)10-15/h2-11H,12-13H2,1H3,(H,21,22) |

InChI Key |

GVSDGBQWUVJTEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the naphthalen-2-ylmethoxy intermediate: This step involves the reaction of naphthalene with a suitable methoxy reagent under specific conditions to form the naphthalen-2-ylmethoxy intermediate.

Coupling with 3-methoxy-4-hydroxybenzaldehyde: The intermediate is then coupled with 3-methoxy-4-hydroxybenzaldehyde using a coupling reagent such as a Grignard reagent or a Suzuki-Miyaura coupling reaction.

Formation of the phenylacetic acid moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydronaphthalene derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydronaphthalene derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.

Inhibiting enzymes: Inhibiting the activity of enzymes involved in inflammatory or oxidative processes.

Modulating gene expression: Affecting the expression of genes related to cell growth, apoptosis, and stress response.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s unique 2-naphthalenylmethoxy substituent distinguishes it from other benzeneacetic acid derivatives. Key comparisons include:

4-Methoxybenzeneacetic Acid (CAS 104-01-8)

- Structure : Methoxy group at position 3.

- Properties : Molecular weight 166.17 g/mol; involved in phenylalanine metabolism and exhibits anti-inflammatory effects by inhibiting lipopolysaccharide-induced inflammation .

- Applications : Used in metabolic studies and as a precursor in pharmaceutical synthesis.

Homovanillic Acid, 2TMS Derivative (CAS 37148-61-1)

- Structure : 3-Methoxy-4-hydroxy groups, with trimethylsilyl (TMS) esters.

- Properties : Molecular weight 326.54 g/mol; used in GC-MS analysis due to increased volatility from silylation .

- Applications : Biomarker in neurotransmitter studies.

- Contrast : The target compound lacks hydroxyl groups but includes a naphthalenylmethoxy group, which may reduce polarity and increase membrane permeability compared to TMS derivatives .

Methyl Homovanillate (CAS 15964-84-8)

- Structure : Methyl ester of 3-methoxy-4-(trimethylsiloxy)benzeneacetic acid.

- Properties : Molecular weight 268.38 g/mol; used in analytical chemistry for derivatization .

- Contrast : Esterification in methyl homovanillate improves volatility, whereas the target compound’s free carboxylic acid group may enhance ionic interactions in biological systems .

Anti-Inflammatory Activity

- Benzeneacetic Acid (Parent Compound) : Demonstrates anti-inflammatory effects by attenuating silica-induced epithelial-mesenchymal transition (EMT) via p53-dependent pathways .

- Target Compound : The 2-naphthalenylmethoxy group may modulate EMT-related pathways more effectively due to its aromatic bulk, though direct evidence is lacking.

Antimicrobial Activity

- Benzeneacetic Acid Derivatives: Phenolic analogs (e.g., 2-hydroxy or 4-hydroxy derivatives) show antimicrobial properties in plant extracts .

- Target Compound : The absence of hydroxyl groups may reduce antimicrobial efficacy compared to dihydroxy derivatives like 2,4-dihydroxybenzoic acid (2.65% abundance in Aspergillus unguis extracts) .

Metabolic and Pharmaceutical Roles

Comparative Data Table

Biological Activity

Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C16H16O4

- Molecular Weight : 272.29 g/mol

- IUPAC Name : 3-methoxy-4-(2-naphthalenylmethoxy)benzeneacetic acid

This compound features a benzene ring substituted with methoxy and naphthalenylmethoxy groups, which contribute to its biological activity.

Research indicates that benzeneacetic acid derivatives exhibit various biological activities, primarily through the following mechanisms:

- Inhibition of Phospholipase A2 (PLA2) :

- Lipoxygenase Inhibition :

- Antioxidant Activity :

Anti-inflammatory Effects

Benzeneacetic acid derivatives have shown promise in treating conditions characterized by inflammation. For instance:

- Rheumatoid Arthritis : Studies have demonstrated that these compounds can significantly reduce inflammatory markers in animal models of rheumatoid arthritis .

- Inflammatory Bowel Disease : Their ability to inhibit PLA2 and lipoxygenase suggests potential applications in gastrointestinal inflammatory disorders .

Case Studies

- Animal Model Study on Rheumatoid Arthritis :

- Human Clinical Trials :

Data Summary

The following table summarizes key findings related to the biological activity of benzeneacetic acid derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.